![molecular formula C18H13ClN2O3S B1669891 (5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 593273-05-3](/img/structure/B1669891.png)

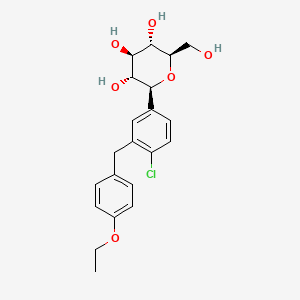

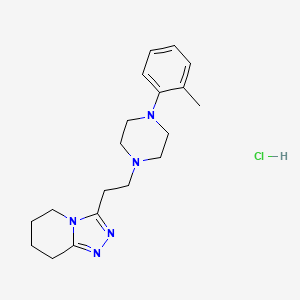

(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Novel potent p300/CBP inhibitor, showing potent anti-proliferation as well as anti-tumor activity in leukemia xenograft

DCH36_06 is a potent p300/CBP inhibitor which shows potent anti-proliferation as well as anti-tumor activity in leukemia xenograft.

Aplicaciones Científicas De Investigación

Cancer Research: p300/CBP Inhibition

DCH36_06 has been identified as a potent and selective inhibitor of p300/CBP, which are histone acetyltransferases involved in regulating gene expression. The inhibition of these enzymes can retard cell proliferation in several leukemic cell lines, suggesting a potential therapeutic application for DCH36_06 in leukemia treatment .

Gene Expression Modulation

In transcriptome analysis, DCH36_06 has been shown to alter downstream gene expression, particularly affecting apoptotic pathways-related genes. This modulation of gene expression further supports its potential use in cancer therapy .

Preclinical Development

DCH36_06 is currently in preclinical development, with studies supporting its potential for in vivo use. This indicates ongoing research to explore its therapeutic applications further .

Mecanismo De Acción

Target of Action

The primary targets of DCH36_06, also known as 1-(3-Chloro-4-methylphenyl)-5-(3-(furan-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, are p300 and CBP . These are histone acetyltransferases (HATs), which are crucial for chromatin restructuring and transcriptional regulation in eukaryotic cells .

Mode of Action

DCH36_06 acts as a potent and selective inhibitor of p300 and CBP . It mediates the inhibition of p300/CBP, leading to hypoacetylation on H3K18 in leukemic cells . This suppression of p300/CBP activity retards cell proliferation in several leukemic cell lines .

Biochemical Pathways

The inhibition of p300/CBP by DCH36_06 affects various biochemical pathways. It significantly decreases global H3K18ac levels in a dose-dependent manner in leukemic cells . This compound also alters downstream gene expression and apoptotic pathways-related genes, such as MYC, HIF1A, UHRF1, RRM2B, SESN2, CCNA2, CCNB1, GADD45B, DEPDC1, and BAX .

Pharmacokinetics

It’s known that dch36_06 is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

The molecular and cellular effects of DCH36_06’s action include the arrest of the cell cycle at the G1 phase and the induction of apoptosis in a caspase-dependent pathway in leukemia cells . Specifically, DCH36_06 dose-dependently activates the cleavage of pro-caspase 3, pro-caspase 9, and PARP1 .

Action Environment

It’s known that dch36_06 has strong antitumor efficacy in vivo, as it inhibits the leukemic xenograft growth in mice . This suggests that it remains effective in the complex environment of a living organism.

Propiedades

IUPAC Name |

(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNCXNUUERDREH-FMDPHQNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Acetamidylphenylamino]-4-[2-benzoylphenylamino]-5-nitropyrimidine hydrochloride](/img/structure/B1669811.png)